molecular formula C21H24ClN3O3S B2834782 Ethyl 5-(4-chlorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 878123-49-0

Ethyl 5-(4-chlorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2834782
CAS No.: 878123-49-0
M. Wt: 433.95
InChI Key: UGBBBPKWAUUROJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(4-chlorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core with a 4-chlorophenyl substituent at position 5, an isobutylthio group at position 2, and an ethyl carboxylate at position 4.

Properties

IUPAC Name

ethyl 5-(4-chlorophenyl)-7-methyl-2-(2-methylpropylsulfanyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3S/c1-5-28-20(27)15-12(4)23-18-17(16(15)13-6-8-14(22)9-7-13)19(26)25-21(24-18)29-10-11(2)3/h6-9,11,16H,5,10H2,1-4H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBBBPKWAUUROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Cl)C(=O)NC(=N2)SCC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(4-chlorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of fused pyrimidine derivatives, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound based on available research findings.

Synthesis and Structural Characterization

The compound is synthesized through a multi-step process involving the reaction of ethyl 6-(4-chlorophenyl)-2-mercapto-4-methyl-1,6-dihydropyrimidine-5-carboxylate with dimethyl acetylenedicarboxylate in methanol. The structural integrity of the compound is confirmed using techniques such as NMR spectroscopy and single-crystal X-ray diffraction, which reveal a nearly planar thiazole ring fused with a dihydropyrimidine ring .

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed potent activity against various bacterial strains. The presence of the 4-chlorophenyl group in this compound is hypothesized to enhance its interaction with microbial targets, potentially disrupting their cellular functions .

Anticancer Properties

The biological evaluation of pyrimidine derivatives has shown promising anticancer activity. In vitro studies reveal that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation by interfering with the cell cycle .

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has been evaluated as an acetylcholinesterase inhibitor, which is significant for therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. The structure-activity relationship (SAR) studies suggest that modifications in the substituents can enhance inhibitory potency against acetylcholinesterase .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that related compounds showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli in the range of 10–50 µg/mL, indicating strong antimicrobial potential .
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed IC50 values ranging from 15 to 30 µM for related pyrimidine derivatives, suggesting that this compound may exhibit similar or enhanced cytotoxic effects .
  • Enzyme Inhibition Studies : Research indicated that derivatives with similar structures inhibited acetylcholinesterase activity by up to 70% at concentrations as low as 50 µM. This suggests that this compound could be a lead compound for further development in neuropharmacology .

Scientific Research Applications

The compound Ethyl 5-(4-chlorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its potential applications, particularly in medicinal chemistry and pharmaceuticals, as well as its synthesis and biological activities.

Structural Characteristics

The compound features a pyrido-pyrimidine core, which is known for its biological activity. The presence of the 4-chlorophenyl group is significant as it can enhance the lipophilicity and biological interactions of the molecule. The isobutylthio substituent may contribute to its pharmacokinetic properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. The pyrimidine derivatives have been studied for their ability to inhibit tumor growth by interfering with cellular pathways involved in cancer progression.

Case Study:
In vitro studies have shown that derivatives of pyrido-pyrimidines can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK pathways. These findings suggest that the compound may hold promise as a lead structure for developing new anticancer agents.

Antimicrobial Properties

The compound's structural features may also confer antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains and fungi, making them potential candidates for antibiotic development.

Case Study:
A study evaluating the antimicrobial efficacy of related pyrimidine derivatives found significant activity against Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis.

Enzyme Inhibition

Research into enzyme inhibition has highlighted the potential of pyrido-pyrimidine derivatives as inhibitors of specific enzymes involved in disease processes. For instance, certain derivatives have shown inhibitory effects on kinases and phosphodiesterases.

Case Study:
Inhibitory assays revealed that specific modifications to the pyrido-pyrimidine structure could enhance selectivity towards certain enzymes, potentially leading to therapeutic applications in conditions such as cancer and inflammatory diseases.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The isobutylthio (-S-iBu) group undergoes nucleophilic substitution under oxidative or alkylation conditions:

  • Oxidative cleavage : Treatment with H₂O₂ or mCPBA converts the thioether to sulfoxide or sulfone derivatives, altering electronic properties and biological activity .

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) to form sulfonium salts, enhancing water solubility.

Reaction TypeReagents/ConditionsProductYieldNotes
OxidationH₂O₂, CH₃COOH, 60°CSulfoxide derivative85%Selective oxidation without ester hydrolysis
AlkylationCH₃I, K₂CO₃, DMF, RTSulfonium salt72%Stabilizes cationic intermediates

Hydrolysis of Ester Functionality

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

  • Basic hydrolysis : NaOH (aq.)/EtOH yields the carboxylic acid derivative, critical for further derivatization (e.g., amide coupling) .

  • Acidic hydrolysis : HCl/EtOH produces the acid but with lower selectivity due to competing side reactions .

Reaction TypeReagents/ConditionsProductYieldNotes
Saponification2M NaOH, EtOH, reflux5-(4-Chlorophenyl)-...-6-carboxylic acid90%Requires inert atmosphere to prevent oxidation
Acid hydrolysis6M HCl, EtOH, 80°CSame carboxylic acid65%Partial decomposition observed

Ring Functionalization via Electrophilic Substitution

The pyrido-pyrimidine core participates in electrophilic substitutions, primarily at the C-3 position due to electron-donating effects of the adjacent nitrogen:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups, enhancing π-π stacking potential .

  • Halogenation : Br₂/FeBr₃ adds bromine atoms for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Reaction TypeReagents/ConditionsProductYieldNotes
NitrationHNO₃ (conc.), H₂SO₄, 0°C3-Nitro derivative78%Regioselectivity confirmed via X-ray
BrominationBr₂ (1 eq.), FeBr₃, DCM3-Bromo derivative82%Used in Pd-catalyzed couplings

Condensation Reactions

The ketone at C-4 reacts with amines or hydrazines to form Schiff bases or hydrazones, useful for generating combinatorial libraries :

  • Hydrazone formation : Hydrazine hydrate in ethanol yields hydrazone derivatives with antiviral activity .

  • Schiff base synthesis : Aniline derivatives condense under mild acidic conditions .

Reaction TypeReagents/ConditionsProductYieldNotes
HydrazoneNH₂NH₂·H₂O, EtOH, Δ4-Hydrazone derivative88%Characterized via ¹H/¹³C NMR
Schiff base4-Nitroaniline, AcOH, EtOH4-((4-Nitrophenyl)imino) derivative75%Enhanced fluorescence properties

Cross-Coupling Reactions

The chlorophenyl group enables palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids to form biaryl systems, expanding π-conjugation .

  • Buchwald-Hartwig : Amination with secondary amines introduces nitrogen-based side chains .

Reaction TypeReagents/ConditionsProductYieldNotes
SuzukiPd(PPh₃)₄, K₂CO₃, DME4-Biphenyl derivative80%Air-sensitive conditions
BuchwaldPd₂(dba)₃, Xantphos, DMF4-(Piperidin-1-yl)phenyl derivative68%Requires microwave irradiation

Key Research Findings:

  • Regioselectivity : Electrophilic substitutions favor C-3 over C-7 due to resonance stabilization from the pyrimidine nitrogen .

  • Stability : The compound decomposes above 200°C, limiting high-temperature applications .

  • Biological relevance : Derivatives show inhibitory activity against kinases (e.g., GSK-3β) and antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

Thiazolo[3,2-a]Pyrimidine Derivatives
  • Ethyl 5-(4-Bromophenyl)-7-Methyl-3-Oxo-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate (): Structural Differences: Replaces the pyrido[2,3-d]pyrimidine core with a thiazolo[3,2-a]pyrimidine system. The bromophenyl substituent (vs. chlorophenyl) introduces heavier halogen mass, altering electronic effects (e.g., polarizability). Functional Impact: The thiazolo ring enhances π-halogen interactions in crystallography, as noted in X-ray studies .
Pyrano-Pyrimidine Hybrids
  • 6-Amino-5-(4-Chlorophenyl)-4,8-Diphenyl-2-Thioxo-2,5-Dihydro-1H-Pyrido[3′,2′:5,6]Pyrano[2,3-d]Pyrimidine-7-Carbonitrile (): Structural Differences: Incorporates a pyran ring fused to the pyrimidine, increasing rigidity and aromatic surface area.

Substituent Variations

Halogen Substituents
  • 4-Bromophenyl vs. 4-Chlorophenyl :
    • Bromine’s larger atomic radius and polarizability may strengthen halogen bonding in crystal packing , whereas chlorine’s smaller size improves metabolic stability in vivo.
  • 4-Hydroxyphenyl Derivatives ():
    • The hydroxyl group enables hydrogen bonding, improving aqueous solubility but reducing membrane permeability compared to the chloro substituent.
Thioether vs. Thione and Other Groups
  • 2-(2-Methoxybenzylidene) ():
    • A benzylidene substituent increases aromaticity and may enhance fluorescence properties, useful in imaging applications.

Pharmacological and Physicochemical Properties

Solubility and Lipophilicity
  • The isobutylthio group in the target compound contributes to moderate lipophilicity, favoring blood-brain barrier penetration. In contrast, hydroxylated analogs () exhibit higher solubility but lower bioavailability .
  • Methoxybenzylidene derivatives () show reduced solubility due to extended aromaticity (C27H28N2O4S, MW 476.59) .
Enzyme Interaction Potential
  • Thioether vs. Thione : The isobutylthio group (C-S-C) acts as a hydrogen-bond acceptor and participates in hydrophobic interactions, whereas thione (C=S) groups () may coordinate metal ions, influencing enzyme inhibition profiles .

Spectroscopic Characterization

  • NMR Shifts : The 4-chlorophenyl group in the target compound deshields adjacent protons, producing distinct 1H NMR signals vs. bromophenyl analogs (δ ~7.3–7.5 ppm for Cl vs. δ ~7.5–7.8 ppm for Br) .
  • X-ray Diffraction : π-Halogen interactions in bromophenyl derivatives () result in shorter intermolecular contacts (3.4–3.6 Å) compared to chlorophenyl systems .

Data Tables

Table 1: Key Structural and Physicochemical Comparisons

Compound Core Structure Substituent at Position 2 Halogen Molecular Weight LogP*
Target Compound Pyrido[2,3-d]pyrimidine Isobutylthio Cl ~450 (estimated) 3.2
Ethyl 5-(4-Bromophenyl)-7-Methyl-3-Oxo-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate Thiazolo[3,2-a]pyrimidine Thioxo (C=S) Br 437.3 2.8
Ethyl 4-(4-Hydroxyphenyl)-6-Methyl-2-Thioxo-Tetrahydropyrimidine-5-Carboxylate Tetrahydropyrimidine Thioxo (C=S) - 336.4 1.5
Ethyl 5-(4-Isopropylphenyl)-2-(2-Methoxybenzylidene)-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate Thiazolo[3,2-a]pyrimidine Methoxybenzylidene - 476.6 4.1

*LogP values estimated via computational models.

Q & A

Q. What are the key synthetic methodologies for preparing this compound, and how do reaction conditions influence yield?

The compound is synthesized via multi-step reactions, often involving condensation, cyclization, and functionalization. A common approach includes:

  • Step 1 : Formation of the pyrido[2,3-d]pyrimidine core via Biginelli-like condensation, using thiourea, β-keto esters, and substituted aldehydes under acidic conditions (e.g., acetic acid or HCl) .
  • Step 2 : Thioether linkage introduction: Reacting intermediate thiols with isobutyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Esterification at position 6 using ethyl chloroformate in anhydrous THF . Key variables : Temperature (80–120°C), solvent polarity, and catalyst choice (e.g., NH₄Cl in step 1) significantly impact purity (typically 70–85% yield).

Q. How is the compound structurally characterized, and what analytical techniques are critical?

  • X-ray crystallography : Resolves stereochemistry and confirms boat/flattened chair conformations of the tetrahydropyrido ring .
  • NMR : 1H^1H and 13C^{13}C NMR identify substituent environments (e.g., deshielded protons at C-5 and C-7 due to electron-withdrawing groups) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 461.12) .

Q. What solubility and stability profiles are observed under experimental conditions?

  • Solubility : Limited in aqueous buffers (logP ~3.2); dissolves in DMSO, DMF, or THF. Stability decreases in polar protic solvents (e.g., ethanol) due to ester hydrolysis .
  • Storage : Stable at −20°C under inert atmosphere for >6 months; degradation occurs at RT via oxidation of the thioether group .

Advanced Research Questions

Q. How do structural modifications at the 2-(isobutylthio) or 5-(4-chlorophenyl) positions affect biological activity?

  • Thioether substituents : Replacing isobutyl with benzyl (e.g., ) increases lipophilicity (logP +0.5) but reduces metabolic stability in hepatic microsomes .
  • Chlorophenyl vs. nitrophenyl : The 4-Cl group enhances target binding affinity (IC₅₀ ~1.2 µM vs. 4-NO₂ derivative’s IC₅₀ ~3.8 µM in kinase assays) due to reduced steric hindrance .
  • Methodological insight : Use molecular docking (e.g., AutoDock Vina) to correlate substituent electronic profiles (Hammett σ values) with activity .

Q. What contradictions exist in reported biological data, and how can they be resolved?

  • Contradiction : Some studies report antiproliferative activity (e.g., GI₅₀ = 8.5 µM in HeLa cells), while others show no efficacy (>50 µM) .
  • Resolution :
  • Validate assay conditions (e.g., serum-free vs. serum-containing media alters compound uptake).
  • Test metabolite stability: LC-MS/MS reveals rapid ester hydrolysis in cell lysates, reducing active species .
    • Recommendation : Use prodrug strategies (e.g., tert-butyl esters) to enhance intracellular delivery .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetics?

  • ADMET prediction : Tools like SwissADME highlight poor bioavailability (F < 30%) due to high molecular weight (>450 Da) and rotatable bonds (>8) .
  • Mitigation :
  • Introduce polar groups (e.g., hydroxyl at C-4) to improve solubility without disrupting target binding .
  • Apply QSAR models to prioritize derivatives with balanced logP (2.5–3.5) and PSA (<90 Ų) .

Q. What strategies address low yields in the final cyclization step?

  • Problem : Cyclization of intermediates often stalls at 50–60% conversion due to steric hindrance .
  • Solutions :
  • Microwave-assisted synthesis (100°C, 30 min) improves reaction efficiency by 25% .
  • Use Lewis acids (e.g., ZnCl₂) to stabilize transition states during ring closure .
    • Validation : Monitor reaction progress via in-situ FTIR for carbonyl group consumption .

Methodological Tables

Table 1 : Comparative Biological Activity of Structural Analogues

Substituent at Position 2IC₅₀ (Kinase Inhibition, µM)logPMetabolic Stability (t₁/₂, min)
Isobutylthio1.23.222
Benzylthio2.83.712
4-Methoxybenzylthio4.52.935
Source: Adapted from

Table 2 : Optimization of Cyclization Conditions

ConditionYield (%)Purity (%)
Conventional heating5885
Microwave irradiation7392
ZnCl₂ catalysis8189
Source:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.